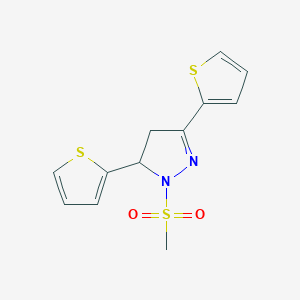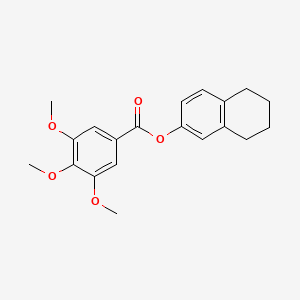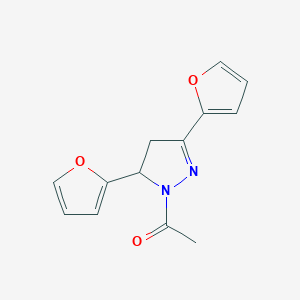
1-(methylsulfonyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole
Vue d'ensemble
Description
1-(Methylsulfonyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole, also known as L701,324, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a selective antagonist of the glycine site on the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a critical role in synaptic plasticity and learning and memory processes. In
Mécanisme D'action
1-(methylsulfonyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole acts as a selective antagonist of the glycine site on the NMDA receptor, which is a type of ionotropic glutamate receptor that plays a critical role in synaptic plasticity and learning and memory processes. By blocking the glycine site, 1-(methylsulfonyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole prevents the activation of the NMDA receptor, which in turn reduces the influx of calcium ions into the cell. This reduction in calcium influx has been shown to have neuroprotective effects and to improve cognitive function.
Biochemical and Physiological Effects:
1-(methylsulfonyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate and other excitatory neurotransmitters, which can help to prevent neuronal damage and improve cognitive function. Additionally, 1-(methylsulfonyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole has been shown to increase the release of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter that can help to reduce anxiety and prevent seizures.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(methylsulfonyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole is its selectivity for the glycine site on the NMDA receptor. This selectivity allows for more precise targeting of this receptor and reduces the potential for off-target effects. Additionally, 1-(methylsulfonyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole has been shown to have good bioavailability and to cross the blood-brain barrier.
One limitation of 1-(methylsulfonyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole is its relatively low potency compared to other NMDA receptor antagonists. Additionally, 1-(methylsulfonyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole has a relatively short half-life, which can limit its effectiveness in some applications.
Orientations Futures
There are several future directions for research on 1-(methylsulfonyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole. One area of interest is the potential use of 1-(methylsulfonyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole in the treatment of Alzheimer's disease. NMDA receptor dysfunction has been implicated in the pathogenesis of Alzheimer's disease, and 1-(methylsulfonyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole may be able to improve cognitive function in patients with this condition.
Another area of interest is the use of 1-(methylsulfonyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole in combination with other drugs to enhance its therapeutic effects. For example, 1-(methylsulfonyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole may be used in combination with antidepressants or antipsychotics to improve their effectiveness and reduce their side effects.
Conclusion:
In conclusion, 1-(methylsulfonyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole is a compound that has shown promise in the treatment of various neurological and psychiatric disorders. Its selective antagonism of the glycine site on the NMDA receptor has been shown to have neuroprotective effects and to improve cognitive function. While there are some limitations to its use, 1-(methylsulfonyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole remains an important area of research for its potential therapeutic applications.
Applications De Recherche Scientifique
1-(methylsulfonyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in reducing neuropathic pain, preventing seizures, and improving cognitive function in animal models. Additionally, 1-(methylsulfonyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole has shown promise in the treatment of schizophrenia, depression, and anxiety disorders.
Propriétés
IUPAC Name |
2-methylsulfonyl-3,5-dithiophen-2-yl-3,4-dihydropyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S3/c1-19(15,16)14-10(12-5-3-7-18-12)8-9(13-14)11-4-2-6-17-11/h2-7,10H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGPBAMAQTYVPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C(CC(=N1)C2=CC=CS2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(2-bromobenzoyl)-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B4109520.png)



![N-{1-[4-allyl-5-({2-[(2,4-dichlorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4109544.png)
![1-benzoyl-1a-(2-furoyl)-1-methyl-1a,9c-dihydrobenzo[f]cyclopropa[c]chromen-2(1H)-one](/img/structure/B4109559.png)

![ethyl 1-[2-(4-methoxyphenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B4109576.png)
![N-methyl-5-[4-(1-naphthylacetyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4109596.png)
![2-[(3-fluorophenoxy)methyl]-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4109599.png)
![N-cyclohexyl-N-ethyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4109601.png)
![4-{3-[2-cyano-2-(4-nitrophenyl)vinyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzenesulfonamide](/img/structure/B4109602.png)